molecular formula C7H8S B15142115 Thioanisole-d3

Thioanisole-d3

Cat. No.: B15142115
M. Wt: 127.22 g/mol
InChI Key: HNKJADCVZUBCPG-FIBGUPNXSA-N
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Description

Thioanisole-d3, also known as deuterated thioanisole, is a compound where the hydrogen atoms in the methyl group of thioanisole are replaced with deuterium. Its chemical formula is C7H5D3S. This compound is often used in scientific research due to its unique properties, particularly in studies involving isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thioanisole-d3 can be synthesized through the deuteration of thioanisole. One common method involves the reaction of thioanisole with deuterated reagents such as deuterated sulfuric acid (D2SO4) or deuterated methanol (CD3OD). The reaction typically occurs under controlled conditions to ensure the complete replacement of hydrogen atoms with deuterium.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterated solvents and catalysts to facilitate the deuteration reaction. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Thioanisole-d3 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Substitution: Electrophilic substitution reactions are common due to the activating effect of the sulfur atom. These reactions typically occur at the ortho and para positions of the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) in the presence of catalysts such as manganese or niobium-based catalysts.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.

Major Products:

    Oxidation: Methyl phenyl sulfoxide and methyl phenyl sulfone.

    Substitution: Various substituted thioanisole derivatives depending on the electrophile used.

Scientific Research Applications

Thioanisole-d3 is extensively used in scientific research due to its unique properties:

    Chemistry: It serves as a model compound in studies involving isotopic labeling and reaction mechanisms. Its deuterated form allows for detailed analysis using techniques such as nuclear magnetic resonance (NMR) spectroscopy.

    Biology: this compound is used in studies of metabolic pathways and enzyme mechanisms, particularly those involving sulfur-containing compounds.

    Medicine: It is employed in the synthesis of pharmaceuticals, where isotopic labeling helps in tracing drug metabolism and distribution.

    Industry: this compound is used in the development of materials with specific isotopic compositions, which can enhance the properties of the final product.

Mechanism of Action

The mechanism of action of thioanisole-d3 involves its interaction with various molecular targets and pathways:

    Oxidation Reactions: The sulfur atom in this compound undergoes oxidation to form sulfoxides and sulfones. This process involves the transfer of oxygen atoms from oxidizing agents to the sulfur atom.

    Substitution Reactions: The sulfur atom activates the aromatic ring towards electrophilic substitution, directing electrophiles to the ortho and para positions. This activation is due to the electron-donating effect of the sulfur atom.

Comparison with Similar Compounds

Thioanisole-d3 can be compared with other similar compounds such as:

    Thioanisole: The non-deuterated form of thioanisole. While both compounds undergo similar reactions, this compound is used in studies requiring isotopic labeling.

    Methoxythioanisole: This compound has a methoxy group attached to the aromatic ring. It exhibits different reactivity due to the presence of the methoxy group.

    Morpholinothioanisole: This compound contains a morpholine group, which influences its chemical behavior and applications.

This compound stands out due to its deuterated nature, making it invaluable in research involving isotopic labeling and detailed mechanistic studies.

Properties

Molecular Formula

C7H8S

Molecular Weight

127.22 g/mol

IUPAC Name

trideuteriomethylsulfanylbenzene

InChI

InChI=1S/C7H8S/c1-8-7-5-3-2-4-6-7/h2-6H,1H3/i1D3

InChI Key

HNKJADCVZUBCPG-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])SC1=CC=CC=C1

Canonical SMILES

CSC1=CC=CC=C1

Origin of Product

United States

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